Morpholine, 2-(2,3-dichlorophenyl)-

Physicochemical Properties Regioisomerism Analytical Chemistry

Morpholine, 2-(2,3-dichlorophenyl)- (CAS 1251196-26-5) is a heterocyclic building block featuring a morpholine ring substituted at the 2-position with a 2,3-dichlorophenyl group. With a molecular formula of C10H11Cl2NO and a molecular weight of 232.10 g/mol, this compound is primarily valued as a key intermediate in the synthesis of the atypical antipsychotic drug Cariprazine.

Molecular Formula C10H11Cl2NO
Molecular Weight 232.10 g/mol
CAS No. 1251196-26-5
Cat. No. B3225775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMorpholine, 2-(2,3-dichlorophenyl)-
CAS1251196-26-5
Molecular FormulaC10H11Cl2NO
Molecular Weight232.10 g/mol
Structural Identifiers
SMILESC1COC(CN1)C2=C(C(=CC=C2)Cl)Cl
InChIInChI=1S/C10H11Cl2NO/c11-8-3-1-2-7(10(8)12)9-6-13-4-5-14-9/h1-3,9,13H,4-6H2
InChIKeyIXEKUZIPYFNWLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Morpholine, 2-(2,3-dichlorophenyl)- (CAS 1251196-26-5): Sourcing Guide for a Critical Pharmaceutical Intermediate


Morpholine, 2-(2,3-dichlorophenyl)- (CAS 1251196-26-5) is a heterocyclic building block featuring a morpholine ring substituted at the 2-position with a 2,3-dichlorophenyl group . With a molecular formula of C10H11Cl2NO and a molecular weight of 232.10 g/mol, this compound is primarily valued as a key intermediate in the synthesis of the atypical antipsychotic drug Cariprazine . Its utility stems from the specific regioisomeric arrangement of chlorine atoms, which dictates its reactivity and the pharmacological profile of the final drug substance. This compound is typically supplied at a purity of 95% or higher for research and development purposes .

Why Morpholine, 2-(2,3-dichlorophenyl)- Cannot Be Interchanged with Its Regioisomeric or Heterocyclic Analogs


The substitution pattern on the phenyl ring is a critical determinant of both synthetic utility and biological activity. The 2,3-dichloro substitution pattern on this morpholine derivative is not arbitrary; it is a specific structural requirement for its role as a precursor to Cariprazine, which targets dopamine D3/D2 receptors with a unique partial agonist profile . Replacing this compound with its 2,4-dichloro regioisomer (CAS 1097797-70-0) or an unsubstituted morpholine would fundamentally alter the structure-activity relationship (SAR) of the final drug candidate, leading to a loss of potency or selectivity. The precise orientation of chlorine atoms affects the electron density of the aromatic ring and introduces steric constraints that govern interactions with biological targets, making generic substitution scientifically unsound without extensive revalidation .

Quantitative Differentiation of Morpholine, 2-(2,3-dichlorophenyl)- (CAS 1251196-26-5) from Key Analogs


Regioisomeric Differentiation: 2,3-Dichloro vs. 2,4-Dichloro Substitution

The 2,3-dichloro substitution pattern confers distinct physicochemical properties compared to the 2,4-dichloro isomer. The difference in predicted lipophilicity (XLogP) and topological polar surface area (TPSA) can impact chromatographic behavior and solubility, which are critical for purification and formulation. The 2,3-isomer has a predicted XLogP of 2.2 and a TPSA of 21.3 Ų [1]. In contrast, the 2,4-isomer has a predicted pKa of 8.10±0.40, suggesting a difference in basicity that would affect its reactivity and salt formation [2].

Physicochemical Properties Regioisomerism Analytical Chemistry

Synthetic Utility as a Cariprazine Precursor: A Unique Industrial Application

Morpholine, 2-(2,3-dichlorophenyl)- is specifically cited as a precursor in the synthesis of Cariprazine, an atypical antipsychotic with a unique D3/D2 receptor partial agonist profile . This application is not documented for the 2,4-dichloro regioisomer or the unsubstituted morpholine. The compound is a direct building block in a patented process that avoids esterification and rehalogenation steps, achieving yields up to 60-70% .

Pharmaceutical Synthesis API Intermediate Process Chemistry

Heterocyclic Scaffold Differentiation: Morpholine vs. Piperazine

The morpholine ring introduces an oxygen atom, which significantly alters the compound's basicity and hydrogen-bonding capacity compared to the piperazine analog. Morpholine has a pKa of approximately 8.3, which is considerably lower than that of piperazine (pKa ~9.8) . This difference affects the protonation state at physiological pH, impacting membrane permeability and target engagement. The 2,3-dichlorophenyl)piperazine analog is a core component of Cariprazine itself, highlighting that the choice between morpholine and piperazine scaffolds is a critical SAR decision with profound implications for drug development [1].

Medicinal Chemistry Heterocyclic Chemistry Structure-Activity Relationship

Primary Procurement Scenarios for Morpholine, 2-(2,3-dichlorophenyl)- (CAS 1251196-26-5)


Cariprazine Generic Drug Development and API Manufacturing

This compound is a documented precursor in the synthesis of Cariprazine hydrochloride, an atypical antipsychotic medication . It is an essential starting material for pharmaceutical companies engaged in the development of generic versions of Cariprazine or for process optimization studies aimed at improving yield and purity. Procurement in this context is driven by the need for a specific, high-purity intermediate that meets stringent regulatory standards for drug manufacturing .

Medicinal Chemistry for D3/D2 Dopamine Receptor Ligands

Due to its structural relationship to the Cariprazine pharmacophore, this compound serves as a valuable building block for medicinal chemists designing novel ligands targeting dopamine D3 and D2 receptors . It can be used to create focused libraries of analogs where the morpholine core is varied to explore structure-activity relationships (SAR) for improved potency, selectivity, or pharmacokinetic properties. The specific 2,3-dichloro substitution pattern is a key feature for maintaining binding affinity to these targets .

Analytical Reference Standard for Regioisomeric Impurity Profiling

In the quality control of Cariprazine or related compounds, the 2,3-dichloro regioisomer is the intended structure. The 2,4-dichloro regioisomer could be a potential process-related impurity. Therefore, Morpholine, 2-(2,3-dichlorophenyl)- is required as a reference standard for the development and validation of analytical methods (e.g., HPLC, UPLC) to ensure the purity of the drug substance and detect any regioisomeric contaminants .

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